3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthetic Pathways : Research has explored the synthesis of related benzo[7]annulene derivatives through complex organic reactions, highlighting the chemical versatility and potential applications of these compounds in developing new materials and pharmaceuticals. For example, the synthesis of 6-aminotetrahydrobenzo[7]annulenes has been documented, demonstrating the potential for creating amines from ketone precursors, which could be applicable to 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one derivatives (Learmonth, Proctor, & Scopes, 1997).
Crystal Structure Analysis : Studies have also been conducted on the crystal structure and spectral characterization of similar compounds, providing insights into their molecular architecture and electronic properties. This information is crucial for understanding the reactivity and potential applications of these compounds in various scientific fields (Edder et al., 2019).
Chemical Properties and Reactions
Conformational Analysis : Research into the conformational analysis and transannular reactions of propanobenzo[7]annulene derivatives sheds light on the dynamic behavior of these molecules under different conditions. Such studies are essential for designing molecules with specific properties and functions (Camps et al., 1997).
Multicomponent Reactions : The use of multicomponent reactions to synthesize dicarbonitrile derivatives of benzo[7]annulenes highlights the efficiency and versatility of these methodologies in constructing complex molecules. These findings can be applied to the synthesis of this compound derivatives for various applications (Rong et al., 2012).
Prins/Friedel–Crafts Cyclization : Innovative synthetic routes, such as the cascade intramolecular Prins/Friedel–Crafts cyclization, have been developed for the synthesis of tetralin-ols and benzo[7]annulen-ols. These methodologies could be adapted for synthesizing chlorinated derivatives of benzo[7]annulenes, offering new avenues for chemical synthesis and material science research (Zheng, Meng, & Wang, 2021).
properties
IUPAC Name |
3-chloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-9-6-5-8-3-1-2-4-11(13)10(8)7-9/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZWTWNQNWOKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651236 | |
Record name | 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21413-77-4 | |
Record name | 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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